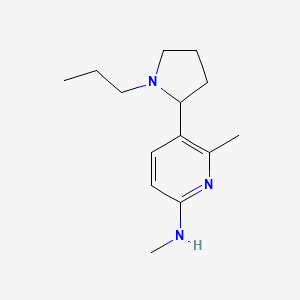

N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

説明

N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a dimethyl-substituted pyridin-2-amine core and a 1-propylpyrrolidin-2-yl substituent at the 5-position. The pyrrolidine moiety introduces a bicyclic structure, which may enhance conformational rigidity and influence bioavailability.

特性

分子式 |

C14H23N3 |

|---|---|

分子量 |

233.35 g/mol |

IUPAC名 |

N,6-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-3)16-11(12)2/h7-8,13H,4-6,9-10H2,1-3H3,(H,15,16) |

InChIキー |

OROIEMVNIFUPNQ-UHFFFAOYSA-N |

正規SMILES |

CCCN1CCCC1C2=C(N=C(C=C2)NC)C |

製品の起源 |

United States |

準備方法

N,6-ジメチル-5-(1-プロピルピロリジン-2-イル)ピリジン-2-アミンの合成には、いくつかのステップが含まれます。一般的な方法の1つは、特定の条件下で2-アミノピリジンとプロピルピロリジンを反応させることです。この反応には通常、触媒が必要で、有機溶媒中で行われます。 このプロセスには、反応物を特定の温度に加熱し、完全な変換を確実にするために一定時間反応を維持することが含まれます .

工業生産方法は、同様の反応条件を使用して大規模な合成を行うことが多いですが、より高い収率と純度のために最適化されています。 連続フローリアクターと高度な精製技術を使用することで、高純度のN,6-ジメチル-5-(1-プロピルピロリジン-2-イル)ピリジン-2-アミンの効率的な生産が保証されます .

化学反応の分析

科学研究アプリケーション

N,6-ジメチル-5-(1-プロピルピロリジン-2-イル)ピリジン-2-アミンは、幅広い科学研究アプリケーションを持っています。化学では、より複雑な分子の合成のための構成ブロックとして使用されます。生物学では、結合研究におけるリガンドとして、生化学的アッセイにおけるプローブとして使用されます。 医学では、薬物開発のプレカーサーとしての役割など、その潜在的な治療特性について調査されています.

業界では、この化合物は特殊化学品の製造と、農薬や医薬品の合成における中間体として使用されています。 その独特の構造と反応性は、さまざまな研究および産業用途において貴重な資産となっています.

科学的研究の応用

N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in binding studies and as a probe in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development .

In the industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable asset in various research and industrial applications .

作用機序

類似化合物の比較

N,6-ジメチル-5-(1-プロピルピロリジン-2-イル)ピリジン-2-アミンは、他のピロリジンおよびピリジン誘導体と比較することができます。類似の化合物には、ピロリジン-2,5-ジオン、ピロリジン、プロリノール誘導体などがあります。 これらの化合物は構造的に似ていますが、官能基と反応性が異なります.

N,6-ジメチル-5-(1-プロピルピロリジン-2-イル)ピリジン-2-アミンを際立たせているのは、ピリジン環とプロピルピロリジン基と2つのメチル基のユニークな組み合わせです。 この構造は、さまざまな用途において貴重な化合物となる、独特の化学的および生物学的特性を付与します.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridin-2-amine Derivatives

Pyridin-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity and Steric Effects: QSAR studies on pyridin-2-amine derivatives highlight lipophilicity (Log P) and steric bulk (SMR) as critical for antibacterial activity .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in compound 10e) correlate with anticancer activity, suggesting that the pyrrolidine’s electron-donating nature in the target compound may require balancing with other substituents for optimal efficacy .

- Conformational Rigidity: The bicyclic pyrrolidine moiety may reduce metabolic degradation compared to linear alkyl chains (e.g., 1-propyl), as seen in other rigidified analogs .

Anticancer Activity of Pyridin-2-amine and Related Scaffolds

- Pyrazolo-pyrimidinones: Compound 10e (IC50 = 11 µM) demonstrates the importance of aromatic substituents in cytotoxicity .

- Indazole-pyrimidin-2-amine Hybrids: Derivatives like 4-(3-Iodo-1H-indazol-6-yl)pyrimidin-2-amine (2-13) show structural similarity to the target compound, with iodine enhancing halogen bonding in biological targets .

- Target Compound’s Potential: The 1-propylpyrrolidin-2-yl group may mimic tertiary amines in kinase inhibitors, suggesting possible kinase-targeted anticancer mechanisms. However, empirical data are needed to confirm this .

生物活性

N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with a complex structure that suggests significant interactions with biological systems. Its unique configuration includes a pyridine ring substituted with a dimethyl group and a propylpyrrolidine moiety, which indicates potential pharmacological applications, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C14H23N3

- Molecular Weight : 233.35 g/mol

- CAS Number : 1352502-37-4

Preliminary studies indicate that N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine interacts primarily with neurotransmitter systems, notably dopamine and serotonin pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neurotransmitter Modulation :

- The compound shows promise in modulating dopamine and serotonin receptors, which are vital in treating conditions like depression and anxiety.

- Studies suggest that similar compounds have demonstrated significant effects on neurotransmitter release and receptor activity, indicating potential applications in psychopharmacology.

-

Potential Therapeutic Applications :

- Given its structural attributes, N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine may serve as a candidate for developing therapeutic agents targeting neurological conditions.

- The compound's ability to influence neurotransmitter systems positions it as a potential treatment option for various psychiatric and neurological disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine | Similar pyridine and pyrrolidine structure | Different receptor interactions due to isobutyl group |

| 2-(Pyridin-2-yl)isopropylamine | Contains a pyridine ring and isopropyl group | Different biological activity profile compared to propyl group |

| 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol | Contains a chloro group and sulfonamide | Enhanced reactivity in substitution reactions |

This table illustrates the distinctiveness of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine in its potential interactions and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds with similar structures. For instance:

- Dopaminergic Activity : Research has shown that compounds with pyridine rings can influence dopaminergic pathways, which are critical in managing conditions such as Parkinson's disease.

- Serotonergic Modulation : A study indicated that similar compounds could act as serotonin reuptake inhibitors, suggesting potential antidepressant properties.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in animal models, indicating their potential utility in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。